Product packaging for BPH-1358 free base(Cat. No.:CAS No. 5352-53-4)

BPH-1358 free base

Cat. No.: B1667478
CAS No.: 5352-53-4
M. Wt: 565.1 g/mol
InChI Key: KNVPSVYNLHOZQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Farnesyl Diphosphate (B83284) Synthase (FPPS) in Biological Systems and Pathogenesis

Farnesyl diphosphate synthase (FPPS) is an enzyme present in both bacteria and humans, involved in the mevalonate (B85504) pathway, a central route for the biosynthesis of isoprenoids. caymanchem.com In biological systems, FPPS catalyzes the sequential condensation of isopentenyl diphosphate (IPP) with dimethylallyl diphosphate (DMAPP) to form geranyl diphosphate (GPP) and then farnesyl diphosphate (FPP). nih.gov FPP is a precursor for a wide array of essential molecules, including cholesterol, steroid hormones, dolichols, and ubiquinone, and is also crucial for the prenylation of proteins, a post-translational modification important for cell signaling and function. caymanchem.comresearchgate.netasm.org

FPPS is considered an important drug target for several conditions, including bone resorption, certain infectious diseases, and cancer. immune-system-research.comnih.govresearchgate.net Inhibition of FPPS can disrupt these vital processes, offering therapeutic opportunities.

Historical Context of Polyisoprenoid Inhibitors in Antimicrobial and Antineoplastic Research

The inhibition of polyisoprenoid biosynthesis has a historical basis in both antimicrobial and antineoplastic research. Compounds targeting enzymes in these pathways, such as bisphosphonates which inhibit FPPS, have been developed and utilized clinically, particularly for bone diseases. researchgate.net The distinct nature of bacterial isoprenoid synthesis pathways compared to those in humans has long suggested these pathways as potential targets for selective antibacterial agents. royalsocietypublishing.org

Historically, natural products and synthetic compounds interfering with isoprenoid pathways have been explored for their biological activities. For instance, certain terpenoids and polyisoprenoids have shown anticancer activity, with mechanisms potentially involving the inhibition of enzymes like cyclooxygenase-2 (COX-2) or effects on cell cycle and apoptosis. researchgate.netresearchgate.net The exploration of polyisoprenoid inhibitors has provided valuable insights into the essentiality of these pathways for various biological processes and their potential as therapeutic targets.

Rationale for Dual-Targeting Strategies in Combating Antimicrobial Resistance

The increasing prevalence of antimicrobial resistance (AMR) necessitates the development of novel therapeutic strategies. nih.gov Dual-targeting approaches, where a single compound inhibits multiple targets or different drugs are used in combination to target multiple pathways, are gaining traction as a means to circumvent resistance mechanisms. royalsocietypublishing.orgnih.gov

Targeting both FPPS and UPPS with a compound like BPH-1358 free base presents a compelling rationale in the context of AMR. While UPPS is a bacterial-specific target crucial for cell wall integrity, FPPS is involved in essential processes in both bacteria and the host. Inhibiting bacterial FPPS disrupts their isoprenoid supply, while simultaneous inhibition of UPPS directly impacts cell wall synthesis. Furthermore, in the context of overcoming resistance, targeting multiple essential pathways can reduce the likelihood of bacteria developing effective resistance mechanisms compared to targeting a single enzyme. nih.gov Research has shown that dual inhibition of FPPS and UPPS can lead to "resistance reversal" in resistant bacteria. immune-system-research.com For example, BPH-1358 has demonstrated synergistic activity with methicillin (B1676495) against MRSA strains, potentially restoring sensitivity to the antibiotic. immune-system-research.comnih.gov This highlights the potential of dual-targeting agents in combating difficult-to-treat infections.

Detailed Research Findings and Data:

This compound has been shown to exhibit inhibitory activity against both UPPS and FPPS enzymes. The IC50 values reported in the literature demonstrate its potency against these targets.

Enzyme SourceTarget EnzymeIC50 (nM)Reference
E. coliUPPS110 medchemexpress.comxcessbio.comcaymanchem.com
S. aureusUPPS110 medchemexpress.comxcessbio.comcaymanchem.com
HumanFPPS1800 (1.8 µM) targetmol.commedchemexpress.comxcessbio.comcaymanchem.com
E. coliUPPS100 immune-system-research.com
S. aureusUPPS110 targetmol.com
HumanFPPS1800 (1.8 µM) targetmol.commedchemexpress.comxcessbio.comimmune-system-research.commedchemexpress.com
HumanFPPS2 immune-system-research.com

Note: Variations in reported IC50 values may be due to differences in experimental conditions or enzyme preparations.

In addition to enzyme inhibition, this compound has demonstrated antibacterial activity against relevant pathogens.

Bacterial SpeciesEC50 (nM)MIC (ng/mL)Reference
E. coli300 medchemexpress.comxcessbio.comcaymanchem.com
S. aureus290~250 medchemexpress.comxcessbio.comcaymanchem.com
S. aureus~250 targetmol.commedchemexpress.comxcessbio.commedchemexpress.com

Studies have also investigated the synergistic effects of this compound with existing antibiotics.

CombinationBacterial StrainFICISynergismReference
BPH-1358 + MethicillinMRSA0.25Strong immune-system-research.comnih.gov

FICI: Fractional Inhibitory Concentration Index. FICI values < 0.5 indicate synergism. immune-system-research.com

Animal model studies have further supported the potential of this compound. In a mouse model of S. aureus infection, this compound increased survival. caymanchem.com In an intraperitoneal infection model with an MRSA strain, treatment with this compound resulted in a high survival rate. medchemexpress.comxcessbio.commedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H29ClN6O2 B1667478 BPH-1358 free base CAS No. 5352-53-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5352-53-4

Molecular Formula

C32H29ClN6O2

Molecular Weight

565.1 g/mol

IUPAC Name

N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;hydrochloride

InChI

InChI=1S/C32H28N6O2.ClH/c39-31(37-27-5-1-3-25(19-27)29-33-15-16-34-29)23-11-7-21(8-12-23)22-9-13-24(14-10-22)32(40)38-28-6-2-4-26(20-28)30-35-17-18-36-30;/h1-14,19-20H,15-18H2,(H,33,34)(H,35,36)(H,37,39)(H,38,40);1H

InChI Key

KNVPSVYNLHOZQW-UHFFFAOYSA-N

SMILES

C1CN=C(N1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC=CC(=C5)C6=NCCN6

Canonical SMILES

C1CN=C(N1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC=CC(=C5)C6=NCCN6.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BPH-1358;  BPH1358;  BPH 1358;  BDBM97430;  BDBM-97430;  BDBM 97430; 

Origin of Product

United States

Enzymatic Inhibition and Molecular Mechanism of Action of Bph 1358 Free Base

Elucidation of Farnesyl Diphosphate (B83284) Synthase Inhibition by BPH-1358 Free Base

Human farnesyl diphosphate synthase (hFPPS) is a crucial enzyme in the mevalonate (B85504) pathway, catalyzing the synthesis of farnesyl diphosphate (FPP) from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). FPP is a precursor for various essential molecules, including sterols, carotenoids, and prenylated proteins. Inhibition of hFPPS has been a strategy for treating conditions like bone resorption disorders and certain cancers.

Quantitative Inhibition Kinetics against Human FPPS

Quantitative studies have demonstrated that this compound is a potent inhibitor of human FPPS. The inhibitory strength is typically characterized by the half-maximal inhibitory concentration (IC50). Research indicates a consistent IC50 value for this compound against human FPPS.

EnzymeSpeciesIC50 (µM)References
FPPSHuman1.8 medchemexpress.comxcessbio.comebiohippo.commedchemexpress.comtargetmol.commedchemexpress.cntargetmol.combioscience.co.ukmedchemexpress.com

This IC50 value of 1.8 µM signifies that a relatively low concentration of this compound is sufficient to inhibit 50% of human FPPS enzyme activity under the tested conditions.

Crystallographic Insights into BPH-1358 Binding to FPPS Active Sites (e.g., S2, S3, S4)

Crystallographic studies have been instrumental in understanding the molecular basis of BPH-1358 binding to human FPPS. The crystal structure of human FPPS in complex with BPH-1358 (also referred to as diamidine inhibitor 7) has been determined. rcsb.orgnih.gov These studies reveal that BPH-1358 does not bind solely within the canonical active site where the natural substrates bind. Instead, it binds in a region described as being close to the homoallylic (S2) and allosteric (S3) sites, and notably, it extends into a previously identified site termed S4. rcsb.orgnih.gov This unique binding geometry, involving multiple sites, provides a structural explanation for its inhibitory activity. The Protein Data Bank (PDB) entry 4RXA corresponds to the crystal structure of human farnesyl diphosphate synthase in complex with BPH-1358, offering detailed atomic-level information on these interactions. rcsb.org

Conformational Dynamics of FPPS Upon this compound Binding

While crystallographic data provides a static snapshot of the enzyme-inhibitor complex, understanding the conformational dynamics of FPPS upon BPH-1358 binding is crucial for a complete mechanistic picture. Research on FPPS has shown that the enzyme undergoes conformational changes, particularly in its C-terminal tail, which are important for catalysis and can be induced by substrate or inhibitor binding. nih.gov However, based on the currently available search results specifically pertaining to this compound, detailed information explicitly describing the specific conformational dynamics induced in human FPPS solely upon binding of this compound is not extensively reported. Studies on other FPPS inhibitors, such as certain bisphosphonates, have provided insights into these dynamics, including the ordering of the C-terminal tail and the involvement of specific residues. nih.gov Further research specifically investigating the conformational changes of human FPPS induced by this compound binding, potentially through techniques like molecular dynamics simulations or time-resolved crystallography, would provide a more comprehensive understanding.

Multi-Targeting Modalities of this compound Beyond Isoprenoid Synthesis

Beyond its primary role as an inhibitor of UPPS in bacterial cell wall biosynthesis, this compound exhibits multi-targeting modalities, including interactions with DNA and inhibition of other enzymes in isoprenoid synthesis, such as human farnesyl diphosphate synthase (FPPS). This multi-targeting potential is considered a promising strategy for developing antibiotics with increased resistance-resistant properties.

Investigations into DNA Interaction Potentials (as a Bisamidine)

This compound is characterized structurally as a bisamidine. Bisamidines are a class of compounds known for their ability to bind to DNA, often targeting the minor groove of AT-rich sequences.

Research has investigated the DNA interaction potential of this compound. Studies utilizing techniques such as differential scanning calorimetry (DSC) have provided evidence of its binding to DNA. For instance, experiments with a synthetic AT-rich DNA dodecamer duplex (CGCGAATTCGCG)₂ showed a shift in the melting temperature (ΔTm) upon binding of bisamidines, indicating interaction with the DNA duplex. While specific ΔTm values for this compound in this context were not consistently detailed across all sources, related bisamidines showed ΔTm values around 10 °C, correlating with their interaction strength.

Other Putative Biochemical Targets and Off-Target Engagements

In addition to inhibiting bacterial UPPS and interacting with DNA, this compound is also recognized as an inhibitor of human farnesyl diphosphate synthase (FPPS). nih.govsigmaaldrich.comcuhk.edu.cnwikipedia.org FPPS is an enzyme in the mevalonate pathway, which is involved in the biosynthesis of cholesterol and other isoprenoids in humans. sigmaaldrich.com this compound has been reported to inhibit human FPPS with an IC₅₀ of 1.8 µM. sigmaaldrich.comcuhk.edu.cnwikipedia.org While FPPS is a human enzyme and its inhibition might be considered an off-target effect in the context of antibacterial therapy, its role as a distinct biochemical target of this compound highlights the compound's broader inhibitory profile within isoprenoid synthesis pathways.

Synthetic Methodologies and Chemical Derivatization of Bph 1358 Free Base

Advanced Synthetic Routes to BPH-1358 Free Base

While detailed, specific "advanced synthetic routes" solely focused on this compound are not extensively described in readily available public abstracts, the synthesis of such a molecule would typically involve established organic chemistry techniques. Given its structure, a convergent or linear synthesis approach could be employed. A convergent synthesis might involve separately preparing the key building blocks: the substituted phenyl-dihydroimidazole fragments and the biphenyl-4,4'-dicarboxylic acid or a reactive derivative. These fragments would then be coupled to form the final molecule.

The formation of the amide bonds would likely involve coupling reactions between an activated carboxylic acid derivative (e.g., acid chloride, activated ester) of the biphenyl (B1667301) dicarboxylic acid and the amine functionalities on the substituted phenyl-dihydroimidazole units. The dihydroimidazole (B8729859) rings themselves would require specific synthetic routes, potentially involving the reaction of 1,2-diamines with nitriles or other suitable precursors.

General synthetic methods for antibacterial compounds targeting isoprenoid biosynthesis, a class that includes BPH-1358, note that these compounds can be prepared according to methods described in specific examples or by utilizing known techniques in the art of organic synthesis google.com. This suggests that the synthesis of this compound relies on standard, albeit potentially optimized, organic transformations.

Design and Synthesis of Novel this compound Analogs and Derivatives

The design and synthesis of analogs and derivatives of this compound are crucial for understanding how structural modifications impact biological activity and for identifying compounds with potentially improved properties. Research has shown that even subtle changes to the structure of BPH-1358 can significantly affect its inhibitory potency against enzymes like UPPS nih.gov. For instance, replacing the 5-membered ring or modifying the amide group led to a substantial reduction in UPPS inhibition nih.gov.

The synthesis of BPH-1358 analogs would involve modifying the core biphenyl structure, the amide linkers, or the dihydroimidazole-substituted phenyl groups. This could include variations in:

Substituents on the phenyl rings or the biphenyl core.

The nature of the linker between the biphenyl and the phenyl-dihydroimidazole moieties (e.g., replacing the amide bond with other functional groups).

Modifications to the dihydroimidazole ring or its position on the phenyl group.

Synthetic strategies for creating diverse chemical libraries of potential drug candidates often involve general methods applicable to various structural scaffolds. For example, research on naphthoquinone and anthraquinone (B42736) derivatives has utilized reactions involving amines and halogenated quinones under varying conditions (reflux, stirring at room temperature), as well as reduction reactions acs.orgnih.gov. Similarly, the synthesis of piperidine (B6355638) derivatives has involved methods like radical cyclization and hydrogenation nih.gov, while oxazolone (B7731731) carboxamides have been synthesized via condensation and cyclization acs.org. These examples from related chemical research illustrate the types of reactions and techniques that could be adapted and applied to the synthesis of BPH-1358 analogs, allowing for the systematic exploration of structural variations.

Detailed research findings on specific BPH-1358 analogs highlight the importance of particular structural features for activity. For example, studies comparing BPH-1358 with analogs where the 5-membered ring was replaced by a 6-membered ring or the amide was replaced by a thioamide showed a significant decrease in UPPS inhibition nih.gov. This type of data guides the rational design of subsequent generations of derivatives.

Chemoinformatic Approaches in Derivative Library Design

Chemoinformatic approaches play a vital role in the design and selection of compounds for synthesis, particularly in the context of creating libraries of derivatives. These computational methods help prioritize which analogs are most likely to possess desired biological activities, thereby saving significant time and resources compared to purely experimental approaches frontiersin.org.

In the context of BPH-1358 and its activity against targets like FPPS and UPPS, chemoinformatics can be used in several ways:

Virtual Screening: Large databases of commercially available compounds or computationally generated structures can be screened against the known or predicted binding sites of the target enzymes (FPPS and UPPS) using molecular docking simulations nih.govfrontiersin.orguni-halle.de. This helps identify potential binders or compounds with similar binding characteristics to BPH-1358.

Molecular Modeling and Dynamics: Computational models of BPH-1358 and its potential derivatives interacting with the target enzymes can provide insights into the key interactions responsible for binding and inhibition frontiersin.orguni-halle.de. Molecular dynamics simulations can further explore the stability of these interactions over time. This information is invaluable for rational analog design, suggesting specific modifications that might enhance binding affinity or selectivity.

Quantitative Structure-Activity Relationship (QSAR) Analysis: If sufficient biological activity data is available for a series of BPH-1358 analogs, QSAR models can be built to correlate structural features with activity frontiersin.org. These models can then be used to predict the activity of un-synthesized compounds and guide the design of new derivatives with predicted improved potency.

Library Design: Chemoinformatic tools can assist in designing diverse or focused libraries of BPH-1358 derivatives by selecting a range of substituents or modifications to explore specific regions of chemical space or target particular interaction sites on the enzyme core.ac.uk.

Computational screening has been explicitly used in the discovery of FPPS and UPPS inhibitors, the same enzymes targeted by BPH-1358 nih.gov. This underscores the relevance of chemoinformatic approaches in identifying and designing compounds active against these targets. By integrating computational predictions with synthetic feasibility and experimental validation, chemoinformatics accelerates the process of discovering and optimizing BPH-1358 derivatives with desired biological profiles.

Structure Activity Relationship Sar Studies of Bph 1358 Free Base and Its Analogs

Identification of Key Pharmacophores for FPPS Inhibition

Studies involving FPPS inhibitors, including diamidine compounds, have explored their binding to the enzyme. One diamidine inhibitor was found to bind to human FPPS near the homoallylic (S2) and allosteric (S3) sites, extending into a newly identified site referred to as S4. This suggests that specific structural features within diamidines are crucial for interacting with these binding pockets on the FPPS enzyme. While detailed pharmacophore models specifically for BPH-1358's interaction with FPPS are not extensively described in the available information, the bisamidine structure of BPH-1358 is likely key to its inhibitory activity against FPPS, interacting with specific regions within the enzyme's binding site.

Identification of Key Pharmacophores for UPPS Inhibition

BPH-1358 is a highly potent inhibitor of bacterial UPPS. bldpharm.commedchemexpress.comarctomsci.comcaymanchem.comnih.govnih.gov Research has included solving the structures of bisamidines binding to UPPS. These structural studies are instrumental in identifying the key pharmacophoric elements of bisamidines that are essential for potent UPPS inhibition. The bisamidine motif itself, along with the linker region and the terminal functional groups, likely contribute to the binding affinity and inhibitory activity against UPPS. The high potency of BPH-1358 against UPPS suggests a favorable interaction between its chemical features and the UPPS active site or regulatory regions.

Structural Modifications Impacting Dual-Targeting Efficacy and Selectivity

Small structural changes in bisamidine compounds have been shown to influence their targeting profile, potentially switching activity between cell wall biosynthesis targets (like UPPS) and DNA biosynthesis. This highlights the sensitivity of the dual-targeting efficacy and selectivity to structural modifications. While specific detailed examples of modifications to BPH-1358 and their precise impact on the dual inhibition of FPPS and UPPS are not extensively detailed in the provided snippets, the general principle that minor structural alterations can significantly affect the balance of activity against different targets is evident. Future SAR studies involving systematic modifications of the BPH-1358 structure would be crucial to optimize its dual-targeting profile and selectivity for bacterial enzymes over human enzymes.

Here is a summary of some of the inhibitory data for BPH-1358:

TargetSpeciesIC50Reference
FPPSHuman1.8 μM bldpharm.commedchemexpress.comarctomsci.comcaymanchem.comnih.govnih.gov
UPPSE. coli110 nM bldpharm.comarctomsci.comnih.gov
UPPSS. aureus110 nM bldpharm.comarctomsci.comnih.gov

Here is a summary of some of the cell growth inhibition data for BPH-1358:

OrganismEC50Reference
E. coli300 nM bldpharm.comarctomsci.comnih.gov
S. aureus290 nM bldpharm.comarctomsci.comnih.gov
S. aureus~250 ng/mL bldpharm.commedchemexpress.comarctomsci.comcaymanchem.comnih.govnih.gov

Preclinical Efficacy of Bph 1358 Free Base

In Vitro Antimicrobial Activity Assessments

In vitro studies have evaluated the efficacy of BPH-1358 free base against various bacterial strains, including prominent pathogens like Staphylococcus aureus and Escherichia coli. medchemexpress.comxcessbio.comtargetmol.comnih.govimmune-system-research.commedchemexpress.commedchemexpress.comcaymanchem.commedchemexpress.cnmedchemexpress.commdpi.com

Inhibition of Bacterial Growth (e.g., S. aureus, E. coli)

This compound has shown inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria. It exhibits activity against S. aureus and E. coli. medchemexpress.comxcessbio.comnih.govimmune-system-research.commedchemexpress.commedchemexpress.comcaymanchem.commedchemexpress.cnmedchemexpress.com Specifically, it has demonstrated activity against S. aureus in vitro with a Minimum Inhibitory Concentration (MIC) of approximately 250 ng/mL. medchemexpress.comxcessbio.comtargetmol.comebiohippo.comnih.govmedchemexpress.commedchemexpress.comtargetmol.com Studies have also reported EC50 values of 300 nM against E. coli and 290 nM against S. aureus. medchemexpress.comxcessbio.commedchemexpress.commedchemexpress.comcaymanchem.commedchemexpress.cnmedchemexpress.com

Minimum Inhibitory Concentration (MIC) Determinations

The Minimum Inhibitory Concentration (MIC) of this compound against S. aureus has been determined to be approximately 250 ng/mL. medchemexpress.comxcessbio.comtargetmol.comebiohippo.comnih.govmedchemexpress.commedchemexpress.comtargetmol.com This indicates the concentration at which the compound inhibits visible bacterial growth in vitro.

Synergy Studies with Established Antimicrobials (e.g., Methicillin (B1676495) against MRSA)

Research has explored the potential for this compound to act synergistically with existing antibiotics, particularly against resistant strains. This compound has demonstrated strong synergistic activity with methicillin against Methicillin-Resistant Staphylococcus aureus (MRSA) strains. nih.govimmune-system-research.comnih.gov A fractional inhibitory concentration index (FICI) of 0.25 was observed in synergy studies with methicillin against an MRSA strain (S. aureus USA300), suggesting a significant synergistic effect. nih.govimmune-system-research.comnih.gov This synergy opens possibilities for restoring drug sensitivity in otherwise resistant strains. immune-system-research.com

In Vivo Efficacy in Murine Infection Models

The preclinical evaluation of this compound has extended to in vivo studies using murine infection models to assess its efficacy in a living system. medchemexpress.comxcessbio.comnih.govimmune-system-research.commedchemexpress.commedchemexpress.comcaymanchem.comfrontiersin.org

Activity in S. aureus Systemic Infection Models

This compound has shown activity in murine models of S. aureus infection. medchemexpress.comxcessbio.comnih.govimmune-system-research.commedchemexpress.commedchemexpress.comcaymanchem.com In an intraperitoneal (i.p.) infection model utilizing an MRSA strain, this compound demonstrated significant efficacy, with 20 out of 20 mice surviving. medchemexpress.comxcessbio.comnih.govimmune-system-research.commedchemexpress.commedchemexpress.com This suggests the compound's potential to combat systemic S. aureus infections in vivo. Studies have also indicated that this compound can increase survival in a mouse model of S. aureus infection. caymanchem.com

Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA) Strains

A critical aspect of the preclinical evaluation has been the assessment of this compound's efficacy against challenging MRSA strains. As mentioned in in vitro synergy studies, this compound exhibits synergistic activity with methicillin against MRSA. nih.govimmune-system-research.comnih.gov Furthermore, in a murine i.p. infection model using an MRSA strain, this compound treatment resulted in a 100% survival rate (20/20 mice). medchemexpress.comxcessbio.comnih.govimmune-system-research.commedchemexpress.commedchemexpress.com This highlights its potential as a therapeutic agent against resistant S. aureus infections.

Data Tables

In Vitro Activity against S. aureusValueSource
MIC~250 ng/mL medchemexpress.comxcessbio.comtargetmol.comebiohippo.comnih.govmedchemexpress.commedchemexpress.comtargetmol.com
EC50290 nM medchemexpress.comxcessbio.commedchemexpress.commedchemexpress.comcaymanchem.commedchemexpress.cnmedchemexpress.com
In Vitro Activity against E. coliValueSource
EC50300 nM medchemexpress.comxcessbio.commedchemexpress.commedchemexpress.comcaymanchem.commedchemexpress.cnmedchemexpress.com
In Vitro Synergy with Methicillin against MRSAValueSource
FICI0.25 nih.govimmune-system-research.comnih.gov
In Vivo Efficacy in Murine MRSA Infection ModelOutcomeSource
Survival Rate (i.p. infection)20/20 mice survived medchemexpress.comxcessbio.comnih.govimmune-system-research.commedchemexpress.commedchemexpress.com

Pharmacodynamic Markers of Efficacy in Preclinical Models

Preclinical studies investigating the efficacy of this compound have primarily focused on its potent antibacterial activity, particularly against Staphylococcus aureus (S. aureus). The pharmacodynamic markers evaluated in these models are directly related to the compound's mechanism of action as an inhibitor of farnesyl diphosphate (B83284) synthase (FPPS) and undecaprenyl diphosphate synthase (UPPS), enzymes crucial for bacterial cell wall biosynthesis xcessbio.comtargetmol.commedchemexpress.cnebiohippo.commedchemexpress.comimmune-system-research.com.

A key pharmacodynamic marker assessed in preclinical models is the survival rate in bacterial infection models. In a mouse model of S. aureus infection, this compound demonstrated significant in vivo efficacy. Studies using an intraperitoneal (i.p.) infection model with a Methicillin-resistant Staphylococcus aureus (MRSA) strain showed that treatment with this compound resulted in a high survival rate. Specifically, in one study, 20 out of 20 mice treated with this compound survived the infection xcessbio.commedchemexpress.com. This contrasts with control groups treated with vehicle only, where all mice died immune-system-research.com. Another report indicated that administration of this compound at a dose of 10 mg/kg increased survival in a mouse model of S. aureus infection caymanchem.com.

These survival data serve as a critical pharmacodynamic indicator of the compound's effectiveness in combating systemic bacterial infection in a living system. The observed increase in survival is a direct consequence of this compound's ability to inhibit essential bacterial enzymes in vivo, thereby controlling bacterial proliferation and mitigating the severity of the infection.

While detailed quantitative data on bacterial load reduction in tissues or other specific biochemical markers of enzyme inhibition within the preclinical models were not extensively reported in the available summaries, the high survival rate strongly correlates with a significant reduction in the bacterial burden below a lethal threshold due to the pharmacodynamic effects of the compound on bacterial viability and growth. The in vitro inhibitory activity against S. aureus (MIC ~250 ng/mL) xcessbio.comtargetmol.commedchemexpress.cnebiohippo.commedchemexpress.com and the potent inhibition of S. aureus UPPS (IC50 of 110 nM) xcessbio.commedchemexpress.comimmune-system-research.com provide a mechanistic basis for the observed in vivo efficacy and serve as complementary pharmacodynamic indicators at the cellular and enzymatic levels.

Data Table: in a Mouse Infection Model

Preclinical ModelStrain UsedTreatment GroupOutcome MeasureResultsCitation
Mouse i.p. Infection ModelMRSAThis compoundSurvival Rate20/20 survived xcessbio.commedchemexpress.com
Mouse i.p. Infection ModelMRSAVehicle OnlySurvival Rate0/X survived immune-system-research.com
Mouse Infection Model (S. aureus)Not SpecifiedThis compound (10 mg/kg)SurvivalIncreased survival caymanchem.com

Computational and Theoretical Investigations of Bph 1358 Free Base

Predictive Modeling for Target Engagement and Biological ResponsePredictive modeling, often employing machine learning algorithms, uses existing data to build models that can predict the biological activity of new compounds.nih.govThese models can be trained on data from various sources, including high-throughput screening assays and preclinical studies. By identifying key molecular features that are correlated with a desired biological response, these models can help prioritize compounds for further development and predict their potential efficacy.nih.gov

Should information on "BPH-1358 free base" become publicly available, a detailed article following the requested structure could be generated.

Analytical Methodologies for Bph 1358 Free Base Research

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods play a vital role in elucidating the molecular structure of BPH-1358 free base and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. In studies involving BPH-1358, also referred to as compound 1, 1H NMR and 13C NMR spectra have been obtained. These spectra were acquired using Varian Unity spectrometers operating at 400 and 500 MHz for 1H NMR, and 100 and 125 MHz for 13C NMR, respectively. The application of NMR allows for the identification of different hydrogen and carbon environments within the molecule, providing crucial data for confirming the proposed chemical structure of this compound wikipedia.org.

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining fragmentation patterns of a compound, which aids in structural confirmation and identification. HPLC/MS analysis has been performed on compound 1 (BPH-1358) utilizing an Agilent LC/MSD Trap XCT Plus system coupled with an 1100 series HPLC system wikipedia.org. This hyphenated technique combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection and mass analysis power of MS, allowing for the analysis of complex mixtures and confirmation of the target compound's mass. Affinity Mass Spectrometry has also been mentioned in the context of services related to BPH-1358 research caymanchem.comnih.gov.

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic methods are essential for assessing the purity of this compound and for its quantitative analysis in various studies. The purity of this compound is typically reported as ≥98% medchemexpress.comtargetmol.com. While the specific chromatographic techniques employed for routine purity analysis of the free base are not extensively detailed in the available information, the mention of HPLC/MS analysis for compound 1 (BPH-1358) indicates the use of liquid chromatography in its characterization wikipedia.org. Chromatographic standards and reagents are also relevant in the context of obtaining and analyzing this compound.

Biochemical Assays for Enzyme Activity and Inhibition Profiling

Biochemical assays are critical for evaluating the biological activity of this compound, particularly its potency as an enzyme inhibitor. Research has shown that this compound is a potent inhibitor of both human farnesyl diphosphate (B83284) synthase (FPPS) and undecaprenyl diphosphate synthase (UPPS). wikipedia.orgcaymanchem.comnih.govmedchemexpress.comtargetmol.com

Key findings from biochemical assays include the determination of half-maximal inhibitory concentration (IC50) values for these enzymes. This compound exhibits an IC50 of 1.8 μM for human FPPS and 110 nM for UPPS. wikipedia.orgcaymanchem.comnih.govmedchemexpress.comtargetmol.com It has been identified as the most potent inhibitor of both E. coli UPPS (EcUPPS) and S. aureus UPPS (SaUPPS) among tested compounds, with an IC50 of 110 nM for both bacterial enzymes. caymanchem.comnih.gov

Furthermore, this compound has demonstrated activity against S. aureus in vitro, with a minimum inhibitory concentration (MIC) of approximately 250 ng/mL. wikipedia.orgcaymanchem.comnih.govmedchemexpress.comtargetmol.com Assays measuring half-maximal effective concentration (EC50) against E. coli and S. aureus have yielded values of 300 nM and 290 nM, respectively. caymanchem.comnih.gov

These biochemical assay results highlight the significant inhibitory potential of this compound against key enzymes involved in bacterial cell wall biosynthesis and the mevalonate (B85504) pathway.

Enzyme Inhibition and Antibacterial Activity Data for this compound

Target Enzyme / OrganismAssay TypeMetricValue
Human FPPSInhibitionIC501.8 μM
Human UPPSInhibitionIC50110 nM
E. coli UPPSInhibitionIC50110 nM
S. aureus UPPSInhibitionIC50110 nM
S. aureusActivityMIC~250 ng/mL
E. coliActivityEC50300 nM
S. aureusActivityEC50290 nM

Future Directions and Translational Research Potential

Expanding the Scope of BPH-1358 Free Base Analogs for Enhanced Efficacy

Research into this compound and its analogs is a key area for future exploration, focusing on improving therapeutic potential, including antimicrobial applications. ontosight.ai BPH-1358 has demonstrated potent inhibitory activity against bacterial UPPS enzymes from E. coli and S. aureus, with an IC₅₀ value of 110 nM for both. immune-system-research.comnih.govmedchemexpress.com It also inhibits human FPPS with an IC₅₀ of 1.8 µM. immune-system-research.commedchemexpress.comcaymanchem.com The activity against S. aureus in vitro is notable, with a minimum inhibitory concentration (MIC) of approximately 250 ng/mL. targetmol.commedchemexpress.com

Future research on analogs could focus on structural modifications to enhance the selectivity and potency of this compound against bacterial enzymes while potentially reducing activity against human FPPS. This could lead to improved efficacy and a wider therapeutic window. The exploration of different chemical moieties and their impact on enzyme binding and cellular uptake in various bacterial species represents a critical step in expanding the scope of these inhibitors.

Exploring Combination Therapies with this compound for Resistance Mitigation

This compound has shown promising synergistic activity with existing antibiotics, such as methicillin (B1676495), in combating resistant strains like MRSA (Methicillin-Resistant Staphylococcus aureus). immune-system-research.comnih.gov This synergy, indicated by a fractional inhibitory concentration index (FICI) of 0.25 in an MRSA strain otherwise resistant to methicillin, highlights the potential of this compound to reverse drug sensitivity in resistant bacteria. immune-system-research.com

The potential for "resistance reversal" makes combination therapy a significant area for future investigation. immune-system-research.comnih.gov Exploring combinations of this compound with other classes of antibiotics could provide new strategies to overcome current limitations in treating multidrug-resistant infections. Research will likely focus on identifying optimal drug partners and understanding the underlying mechanisms of synergy to develop effective combination regimens.

Investigating Novel Pathogen Targets Susceptible to Isoprenoid Pathway Inhibition

The isoprenoid biosynthesis pathway, particularly the methylerythritol phosphate (B84403) (MEP) pathway present in most bacteria and some parasites but absent in humans, is a validated target for novel anti-infective agents. portlandpress.commdpi.comnih.govmdpi.com this compound's activity against bacterial FPPS and UPPS, enzymes involved in this pathway, underscores the potential to target a range of pathogens. immune-system-research.comnih.govtargetmol.com

Future research directions include investigating the susceptibility of other bacterial species and eukaryotic parasites (such as those causing malaria) that rely on the MEP pathway to inhibition by this compound or its analogs. portlandpress.comnih.gov This involves screening against a broader spectrum of pathogens and studying the specific characteristics of their isoprenoid biosynthesis enzymes to determine the potential for effective targeting. The absence of the MEP pathway in humans makes its enzymes attractive targets for developing antimicrobials with potentially low toxicity to human cells. mdpi.commdpi.com

Advanced Computational Design for Next-Generation Inhibitors of FPPS and UPPS

Computational approaches, including virtual screening, molecular dynamics simulations, and QSAR modeling, have played a role in identifying and understanding inhibitors of FPPS and UPPS. researchgate.netnih.govscienceopen.comnih.govacs.org These methods can predict the binding modes of compounds and assess their potential inhibitory activity. scienceopen.comacs.org

Advanced computational design techniques offer a powerful tool for the future development of next-generation inhibitors based on the this compound scaffold. This involves using structural information of FPPS and UPPS enzymes, including from different pathogens, to design molecules with improved binding affinity, specificity, and pharmacokinetic properties. scienceopen.comnih.gov Computational studies can help in the rational design of analogs with tailored properties, potentially accelerating the discovery and optimization of more potent and selective inhibitors for specific therapeutic applications. researchgate.netnih.govnih.gov

Q & A

Q. What are the primary enzymatic targets of BPH-1358 free base, and how are their inhibitory activities quantified experimentally?

this compound is a dual inhibitor of human farnesyl diphosphate synthase (FPPS) and bacterial undecaprenyl diphosphate synthase (UPPS), with IC50 values of 1.8 μM (FPPS) and 110 nM (UPPS) . To validate enzyme inhibition, researchers typically use in vitro assays such as fluorescence-based activity measurements or radiometric assays. For UPPS, kinetic assays monitoring the conversion of farnesyl diphosphate (FPP) to undecaprenyl diphosphate (UPP) are employed, with IC50 calculated via dose-response curves .

Q. What experimental models are used to evaluate the antibacterial efficacy of this compound?

In vitro efficacy is assessed using minimum inhibitory concentration (MIC) assays against bacterial strains like Staphylococcus aureus (MIC ≈250 ng/mL) . In vivo studies often employ murine infection models, such as intraperitoneal MRSA challenges, where survival rates and bacterial load are monitored. For example, BPH-1358 demonstrated efficacy in a mouse MRSA model, with 20/20 mice surviving infection .

Q. How do researchers reconcile discrepancies between in vitro IC50 and in vivo EC50 values for BPH-1358?

Discrepancies may arise due to bioavailability, metabolic stability, or tissue penetration. To address this, researchers conduct pharmacokinetic (PK) studies to measure plasma half-life, protein binding, and tissue distribution. For instance, BPH-1358’s EC50 for S. aureus (290 nM) differs from its IC50 (110 nM), suggesting the need for PK/PD modeling to optimize dosing regimens .

Advanced Research Questions

Q. What structural insights from X-ray crystallography guide the optimization of BPH-1358’s binding affinity?

The crystal structure of human FPPS bound to BPH-1358 (PDB ID: 4RXA, 2.20 Å resolution) reveals critical interactions, such as hydrogen bonding with Lys 347 and hydrophobic packing with the FPP substrate pocket . Molecular dynamics (MD) simulations further show conformational flexibility in the UPPS active site, aiding in the design of analogs with improved binding kinetics .

Q. How can researchers resolve contradictions in activity data between bacterial UPPS and human FPPS inhibition?

Species-specific differences in enzyme active sites (e.g., E. coli UPPS vs. human FPPS) require comparative structural analysis. For example, MD simulations of E. coli UPPS highlight a larger bisphosphonate-binding pocket compared to apo structures, explaining BPH-1358’s selectivity . Mutagenesis studies targeting conserved residues (e.g., Asp 243 in UPPS) can validate binding determinants .

Q. What methodologies are recommended for assessing synergistic effects between BPH-1358 and existing antibiotics?

Isobologram analysis and fractional inhibitory concentration index (FICI) calculations are standard. BPH-1358 synergizes with methicillin against MRSA (FICI = 0.25), suggesting combination therapy potential. Researchers use checkerboard assays with varying drug ratios to quantify synergy .

Q. How should experimental designs address the metabolic instability of BPH-1358 in longitudinal in vivo studies?

Stable isotope labeling (e.g., <sup>13</sup>C/ <sup>15</sup>N-BPH-1358) paired with LC-MS/MS can track metabolite formation. Additionally, prodrug strategies (e.g., esterification of carboxyl groups) may enhance stability, as seen in analogs of related bisphosphonates .

Methodological Guidance

Q. What validation criteria are essential for reproducible enzyme inhibition assays?

  • Positive controls : Use established inhibitors (e.g., zoledronate for FPPS).
  • Dose-response curves : Include ≥6 concentrations in triplicate.
  • Data normalization : Express activity as % inhibition relative to vehicle controls .

Q. How to design a robust in vivo infection model for BPH-1358 efficacy testing?

  • Strain selection : Use clinically relevant isolates (e.g., MRSA USA300).
  • Dosing regimen : Optimize based on PK parameters (e.g., Cmax/MIC ratio).
  • Endpoint criteria : Monitor survival, bacterial CFUs, and inflammatory markers .

Q. What computational tools are optimal for predicting BPH-1358’s off-target effects?

  • Molecular docking : AutoDock Vina or Glide for binding affinity prediction.
  • Pharmacophore modeling : Identify shared features with known off-target binders.
  • QSAR models : Train on datasets of UPPS/FPPS inhibitors to predict selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
BPH-1358 free base
Reactant of Route 2
Reactant of Route 2
BPH-1358 free base

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.